(1E)-2-{[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}-N'-hydroxyethanimidamide
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Overview
Description
(E)-2-{[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]OXY}-N’-HYDROXYETHANIMIDAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a triazine ring substituted with morpholine groups and an ethanimidamide moiety, making it a subject of interest in synthetic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-{[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]OXY}-N’-HYDROXYETHANIMIDAMIDE typically involves multi-step organic reactions. One common method starts with the preparation of the triazine core, followed by the introduction of morpholine groups through nucleophilic substitution reactions. The final step involves the formation of the ethanimidamide moiety via condensation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-2-{[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]OXY}-N’-HYDROXYETHANIMIDAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation techniques.
Substitution: The morpholine groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazine oxides, while reduction can produce reduced triazine derivatives.
Scientific Research Applications
(E)-2-{[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]OXY}-N’-HYDROXYETHANIMIDAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-2-{[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]OXY}-N’-HYDROXYETHANIMIDAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the biological pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with chlorine substitutions, used in dye and herbicide production.
Other Triazine Derivatives: Compounds with similar triazine cores but different substituents, used in various chemical and industrial applications.
Uniqueness
(E)-2-{[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]OXY}-N’-HYDROXYETHANIMIDAMIDE stands out due to its specific combination of morpholine groups and ethanimidamide moiety, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C13H21N7O4 |
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Molecular Weight |
339.35 g/mol |
IUPAC Name |
2-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)oxy]-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C13H21N7O4/c14-10(18-21)9-24-13-16-11(19-1-5-22-6-2-19)15-12(17-13)20-3-7-23-8-4-20/h21H,1-9H2,(H2,14,18) |
InChI Key |
MYNKILIADWZBKQ-UHFFFAOYSA-N |
Isomeric SMILES |
C1COCCN1C2=NC(=NC(=N2)OC/C(=N\O)/N)N3CCOCC3 |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)OCC(=NO)N)N3CCOCC3 |
Origin of Product |
United States |
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